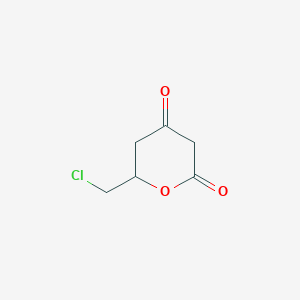
1-(4-phenoxyphenyl)propan-2-one
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-phenoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method includes the use of 4-phenoxyphenylacetic acid, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-phenoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-phenoxybenzoic acid.
Reduction: 1-(4-phenoxyphenyl)propan-2-ol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-phenoxyphenyl)propan-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-phenoxyphenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The phenoxy and phenyl groups contribute to its binding affinity and specificity, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Phenoxybenzaldehyde: It has a similar phenoxyphenyl structure but differs in the functional group attached to the phenyl ring.
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones: These compounds are derivatives with additional functional groups, offering varied biological activities.
Uniqueness: 1-(4-phenoxyphenyl)propan-2-one is unique due to its specific combination of phenoxy and phenyl groups attached to a propan-2-one moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C15H14O2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-(4-phenoxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
FVTISCGUVQSAKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene](/img/structure/B8547049.png)

![3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid](/img/structure/B8547059.png)


![[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-acetic acid](/img/structure/B8547083.png)
![ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)





![4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B8547125.png)
